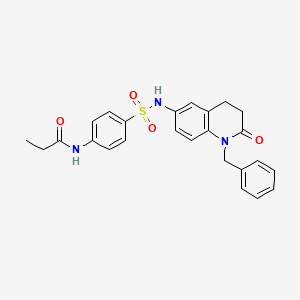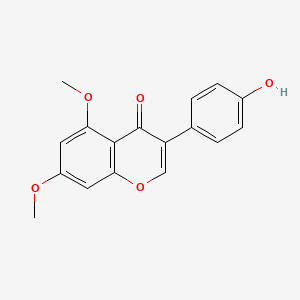
3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy and methoxy groups, contributing to its unique chemical and biological properties.
作用機序
Target of Action
Similar compounds have been shown to interact with enzymes such asMacrophage migration inhibitory factor and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in various biological processes, including immune response and tyrosine catabolism, respectively .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, leading to changes in the biochemical pathways they regulate .
Biochemical Pathways
Related compounds have been shown to impact pathways related totyrosine catabolism and photosynthesis .
Pharmacokinetics
Similar compounds have been shown to have a short plasma half-life, leading to rapid attainment of steady state levels during continuous intravenous infusion .
Result of Action
Similar compounds have been shown to have various effects, includinganti-cancer activity and disruption of neuro-endocrine systems .
Action Environment
Similar compounds have been shown to be biodegradable, suggesting that environmental conditions could potentially influence their action and stability .
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is not well-established. It is thought that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromen-4-one core. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Halogenated flavonoids.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties, which help in scavenging free radicals.
Medicine: Explored for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.
類似化合物との比較
Similar Compounds
- 3-(4-hydroxyphenyl)propanoic acid
- 4-hydroxycoumarin
- 3-(4-hydroxyphenyl)propionitrile
Uniqueness
Compared to similar compounds, 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one stands out due to its dual methoxy substitution, which enhances its lipophilicity and bioavailability. This structural feature also contributes to its potent biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVKMUAJDLNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)
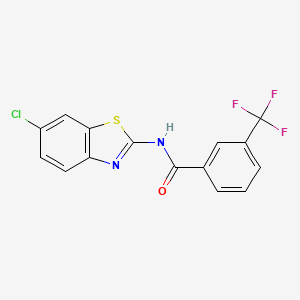
![ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)
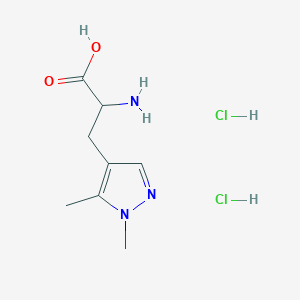
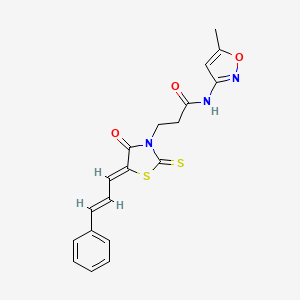
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2825178.png)
![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)
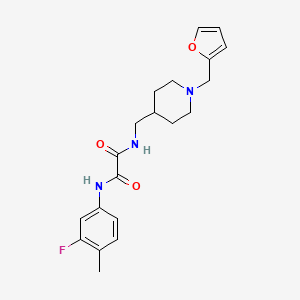
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2825185.png)
![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)

